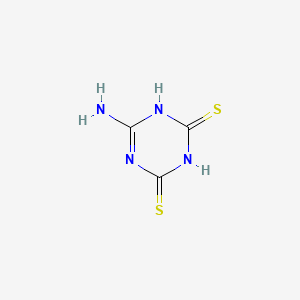

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino-

Description

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- is a heterocyclic compound featuring a triazine core substituted with two thione (C=S) groups at positions 2 and 4 and an amino group at position 4. Its molecular formula is C₃H₄N₄S₂, with a molecular weight of 160.23 g/mol. This compound has garnered attention for its applications in materials science and therapeutics. For example, it serves as a core structure in composite resins and surface treatment agents due to its sulfur-rich backbone, which enhances chemical stability and reactivity .

Properties

IUPAC Name |

6-amino-1H-1,3,5-triazine-2,4-dithione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4S2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLZTRHXUSFZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=S)NC(=S)N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062636 | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2770-75-4 | |

| Record name | 2-Amino-1,3,5-triazine-4,6-dithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2770-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002770754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithioammelide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,3,5-triazine-2,6-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 2-Amino-1,3,5-triazine-4,6-dithiol (also known as Dithioammelide) is the interface between polybutylene terephthalate (PBT) and aluminum in nano-injection molding. The compound is used as a coating to improve the adhesion properties of the PBT–Al interface.

Mode of Action

The compound interacts with its targets by forming a coating on the PBT–Al interface. This coating influences the interfacial interactions and bonding behaviors between the heterogeneous interfaces in nano-injection molding. The presence of the 2-Amino-1,3,5-triazine-4,6-dithiol coating reduces the double-wall-slipping velocity but increases the polar bonding, thus strengthening a better anchoring connection in the PBT–ATD–Al interface.

Biochemical Pathways

The compound is known to influence the interfacial interactions and bonding behaviors in nano-injection molding.

Pharmacokinetics

The compound’s impact on bioavailability would be primarily related to its role as a coating agent in nano-injection molding applications.

Result of Action

The result of the action of 2-Amino-1,3,5-triazine-4,6-dithiol is an improved adhesion at the PBT–Al interface in nano-injection molding. The compound enhances the interfacial energy and changes the bonding behavior from simple nonbonded rigid anchoring to the entanglement anchor between the PBT–ATD macrochains and the nonbonding connections between ATD-Al interfaces.

Action Environment

The action of 2-Amino-1,3,5-triazine-4,6-dithiol is influenced by the environment of the nano-injection molding process. The presence of the ATD intermediate layer changes the bonding behavior of the PBT–Al interface, indicating that the compound’s action, efficacy, and stability are dependent on the specific conditions of the nano-injection molding environment.

Biological Activity

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- (CAS No. 2770-75-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. With a molecular formula of and a molecular weight of approximately 160.2 g/mol, this compound is primarily recognized for its potential applications in medicinal chemistry, particularly in anticancer and antifungal research.

- Molecular Formula :

- Molecular Weight : 160.2 g/mol

- CAS Number : 2770-75-4

- Structure : The compound features a triazine core with two sulfur atoms contributing to its biological activity.

Biological Activity Overview

The biological activity of 1,3,5-triazine derivatives has been extensively studied, revealing significant pharmacological properties. This section summarizes key findings from recent research.

Anticancer Activity

- Mechanism of Action : The compound exhibits anticancer properties by inhibiting critical signaling pathways involved in cell growth and proliferation. It has been shown to suppress the phosphorylation of AKT and other kinases involved in tumorigenesis .

-

Case Studies :

- In vitro studies demonstrated that certain derivatives of 1,3,5-triazine showed potent cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative displayed an IC50 value of 0.20 μM against A549 cells .

- Another study reported that derivatives exhibited IC50 values ranging from 12.21 μM to 46 μM across different cell lines including MDA-MB321 and HepG2 .

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 0.20 |

| MCF-7 | 1.25 |

| HeLa | 1.03 |

| HepG2 | 12.21 |

Antifungal Activity

- Synergistic Effects : Research indicates that compounds containing the triazine ring can enhance the antifungal activity of established treatments like fluconazole against Candida albicans. One derivative showed an MIC80 value of 4.0 μg/mL as a monotherapy .

- Mechanism : The antifungal activity is attributed to the structural features of the triazine which allow for higher nucleophilic substitution reactivity compared to traditional antifungal agents .

Toxicological Profile

The compound is classified as an irritant under the Globally Harmonized System (GHS) with a warning signal word indicating potential hazards during handling. Further toxicological assessments are necessary to establish safety profiles for clinical applications.

Comparison with Similar Compounds

Oxygen Analog: 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione (Ammelide)

- Molecular Formula : C₃H₄N₄O₂

- Molecular Weight : 128.09 g/mol

- Key Differences :

- Replaces thione (C=S) groups with ketone (C=O) groups.

- Exhibits lower molecular weight and altered solubility due to oxygen’s higher electronegativity.

- Applications : Primarily studied as a metabolite in cyanuric acid degradation pathways. Unlike its dithione counterpart, it lacks significant therapeutic exploration .

Chlorinated Derivative: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

- Molecular Formula : C₃H₂ClN₃O₂

- Molecular Weight : 147.52 g/mol

- Key Differences: Substitutes the amino group with chlorine at position 5. Applications: Used as an intermediate in agrochemicals and pharmaceuticals. The chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitution reactions .

Alkylamino Derivatives: 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol

- Molecular Formula : C₁₁H₂₀N₄S₂

- Molecular Weight : 272.44 g/mol

- Key Differences: Features a dibutylamino group at position 6 and thiol (C–SH) groups. Applications: Acts as a ligand in metal coordination chemistry and a precursor in polymer synthesis. The bulky dibutyl group increases hydrophobicity, affecting solubility .

Aryl-Substituted Analogs: 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines

- Example Compound: 6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine

- Molecular Formula : C₁₅H₁₇FN₆

- Key Differences :

Structural and Functional Analysis

Impact of Substituents on Reactivity and Bioactivity

- Thione vs. Dione : The sulfur atoms in dithiones increase electron delocalization, enhancing stability in oxidative environments compared to diones .

- Amino vs. Chloro: The amino group (–NH₂) facilitates hydrogen bonding in biological systems, while chlorine (–Cl) improves electrophilicity for synthetic modifications .

- Alkyl vs. Aryl Groups : Bulky alkyl chains (e.g., dibutyl) reduce solubility but improve lipid membrane penetration, whereas aryl groups enhance target specificity in drug design .

Data Table: Comparative Analysis of Key Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.